Product packaging for Hydroxy-PEG2-CH2-Boc(Cat. No.:CAS No. 149299-82-1)

Hydroxy-PEG2-CH2-Boc

Cat. No.: B1673965
CAS No.: 149299-82-1
M. Wt: 220.26 g/mol
InChI Key: LMDJRQVQNFNFAK-UHFFFAOYSA-N
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Description

Structural and Functional Significance of Polyethylene (B3416737) Glycol (PEG) in Heterobifunctional Linker Design

Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. Its structure imparts several beneficial properties that are crucial in the design of heterobifunctional linkers. These linkers are molecules with two different reactive functional groups at their termini, designed to connect distinct molecular entities. google.comgoogle.com

The most significant functional attributes of incorporating a PEG chain into a linker are its hydrophilicity and biocompatibility. The repeating ether units of PEG are highly soluble in water and many organic solvents, which can enhance the solubility of hydrophobic molecules to which they are attached. This is particularly important in biomedical applications, where improved solubility in aqueous environments is often required. broadpharm.comdcchemicals.comhunlihunli.com

From a structural standpoint, the PEG chain is flexible and can act as a spacer, providing distance and reducing steric hindrance between the two conjugated molecules. The length of the PEG chain can be precisely controlled to create linkers of varying lengths, allowing for the fine-tuning of the spatial relationship between the linked components. google.com.pg

Furthermore, the process of attaching PEG chains to molecules, known as PEGylation, is widely used to improve the pharmacokinetic properties of therapeutic agents. PEGylation can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body. It can also shield the attached molecule from enzymatic degradation and recognition by the immune system, thereby reducing its immunogenicity. scbt.com

The Role of Bifunctional PEG Derivatives in Contemporary Molecular Engineering

Bifunctional PEG derivatives, which possess reactive functional groups at both ends of the polymer chain, are indispensable tools in modern molecular engineering. google.comgoogle.com These derivatives can be categorized as either homobifunctional, having identical functional groups, or heterobifunctional, with two different functional groups. google.comgoogle.com This dual functionality allows them to act as cross-linking agents or spacers to covalently connect two molecules. google.comgoogle.com

In the realm of drug delivery, bifunctional PEGs are fundamental to the construction of advanced therapeutic systems. A prominent application is in the development of antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. A heterobifunctional PEG linker can be used to connect the antibody and the drug, enhancing the solubility and stability of the resulting conjugate. medchemexpress.comcreative-biolabs.com

Another significant application is in the formation of hydrogels. Multi-arm PEG derivatives can be cross-linked to form three-dimensional polymer networks that can encapsulate and provide controlled release of therapeutic agents. These hydrogels are also utilized in tissue engineering as scaffolds to support cell growth. scbt.com

Furthermore, bifunctional PEG linkers are employed to modify the surfaces of nanoparticles and liposomes. This surface modification, or PEGylation, improves the stability and biocompatibility of these nanocarriers, and helps them to evade the immune system, thereby prolonging their circulation time and enhancing their ability to reach the target site. scbt.com The ability to conjugate targeting ligands to the surface of these carriers via a PEG linker further enhances their specificity.

Unique Attributes of Hydroxyl and Protected Carboxyl (tert-Butyl Ester) Moieties for Orthogonal Functionalization

The presence of a hydroxyl (-OH) group and a tert-butyl (-tBu) protected carboxyl group gives Hydroxy-PEG2-CH2CO2tBu the capacity for orthogonal functionalization. Orthogonal protection is a key strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others, enabling sequential chemical modifications at different sites within the same molecule. wikipedia.orgsigmaaldrich.com

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid. broadpharm.comdcchemicals.comhunlihunli.comorganic-chemistry.orgstackexchange.com This deprotection step is often clean, with the byproducts being volatile isobutylene (B52900) and carbon dioxide (in the case of a Boc-protected amine), which are easily removed. stackexchange.com The regenerated carboxylic acid is then available for a wide range of coupling reactions, such as amide bond formation.

Simultaneously, the hydroxyl group at the other end of the PEG linker remains intact during the acidic deprotection of the tert-butyl ester. This hydroxyl group is available for a different set of chemical transformations. It can be activated or converted into other functional groups, such as tosylates, mesylates, or halides, to facilitate nucleophilic substitution reactions. medchemexpress.commedkoo.com It can also be reacted to form esters or ethers.

This orthogonality is highly advantageous. For instance, in the synthesis of a complex molecule like a PROTAC, one end of the linker (e.g., the deprotected carboxyl group) can be attached to a ligand for an E3 ubiquitin ligase, while the other end (the hydroxyl group) is modified and then coupled to a ligand for the target protein. chemsrc.com This stepwise, controlled approach, enabled by the distinct reactivity of the hydroxyl and protected carboxyl groups, is fundamental to the efficient and precise construction of such intricate molecular architectures. Research has shown the feasibility of selectively deprotecting tert-butyl esters in the presence of other acid-sensitive groups, including hydroxyl groups, using specific Lewis acids like zinc bromide, further highlighting the potential for controlled, orthogonal chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O5 B1673965 Hydroxy-PEG2-CH2-Boc CAS No. 149299-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDJRQVQNFNFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149299-82-1
Record name Hydroxy-PEG2-t-butyl acetate
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Chemical Transformations and Derivatizations of Hydroxy Peg2 Ch2co2tbu

Reactivity of the Terminal Hydroxyl Group for Covalent Attachment

The primary hydroxyl group at one terminus of the Hydroxy-PEG2-CH2CO2tBu molecule is a key site for covalent modification. This nucleophilic group can participate in a variety of reactions to attach the PEG linker to other molecules or to introduce new functionalities. broadpharm.com The reactivity of this hydroxyl group is central to the application of PEG derivatives in bioconjugation and materials science. nih.govgoogle.com

Etherification and Esterification Reactions

The terminal hydroxyl group readily undergoes classical alcohol reactions such as etherification and esterification.

Etherification: This process involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction is fundamental for creating stable, non-hydrolyzable linkages.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form ester bonds (R-O-C(=O)-R'). These reactions are typically catalyzed by an acid or a coupling agent. Ester linkages are prevalent in bioconjugation but may be susceptible to hydrolysis depending on the chemical environment. The terminal hydroxyl groups of polyethylene (B3416737) glycols are known to form esters and ethers through these reactions. interchim.fr

Coupling Reactions with Activated Electrophiles

The nucleophilic hydroxyl group can be coupled with various activated electrophiles to form stable covalent bonds. The choice of electrophile dictates the resulting linkage.

Isocyanates: Reaction with an isocyanate (R-N=C=O) yields a stable urethane (B1682113) (carbamate) linkage. This reaction is efficient and does not require a catalyst. interchim.fr

Epoxides: The hydroxyl group can perform a ring-opening reaction on epoxides, forming a new ether bond and a secondary hydroxyl group. This reaction is often catalyzed by acid or base and is most effective at higher pH values, typically between 8.5 and 9.5. interchim.fr

Activated Esters: While more commonly used for reacting with amines, some highly activated esters can react with alcohols, including the terminal hydroxyl of the PEG linker, especially under catalytic conditions.

These coupling strategies are fundamental in PEGylation, where the PEG linker is attached to various substrates. researchgate.net

Introduction of Secondary Reactive Handles for Multistep Synthesis

A key strategy in synthetic chemistry is to convert the terminal hydroxyl group into a different functional group, thereby creating a secondary reactive handle for subsequent reactions. This derivatization allows for orthogonal coupling strategies in multistep syntheses. The hydroxyl group of Hydroxy-PEG2-CH2CO2tBu can be transformed into a variety of other functional groups. broadpharm.com

Original GroupReagent/ConditionResulting Functional GroupPrimary Use in Synthesis
-OH (Hydroxyl)Tosyl chloride (TsCl), Pyridine-OTs (Tosylate)Excellent leaving group for nucleophilic substitution
-OH (Hydroxyl)Mesyl chloride (MsCl), Triethylamine-OMs (Mesylate)Good leaving group for substitution reactions
-OH (Hydroxyl)Diphenylphosphoryl azide (B81097) (DPPA), DBU-N₃ (Azide)"Click chemistry" reactions (e.g., with alkynes)
-OH (Hydroxyl)Phthalimide, DEAD, PPh₃ (Mitsunobu reaction)-NPhth (Phthalimide)Protected primary amine; deprotection yields -NH₂
-OH (Hydroxyl)Acryloyl chloride, base-O-C(=O)CH=CH₂ (Acrylate)Michael addition reactions, polymerization acs.org

Selective Deprotection of the tert-Butyl Ester Moiety

The other end of the molecule features a tert-butyl (tBu) ester, which serves as a protecting group for the carboxylic acid. broadpharm.com This group is specifically chosen for its stability under neutral and basic conditions, while being readily removable under acidic conditions. acsgcipr.orgvectorlabs.com This orthogonality allows for the modification of the hydroxyl group while the carboxyl group remains protected.

Acid-Catalyzed Hydrolysis for Carboxyl Group Liberation

The primary method for removing the tert-butyl ester is through acid-catalyzed hydrolysis. This reaction liberates the free carboxylic acid, making it available for subsequent reactions, such as amide bond formation.

The mechanism for the acid-catalyzed hydrolysis of tert-butyl esters is distinct from that of most other esters. It proceeds through a unimolecular pathway (AAL1 mechanism) involving the cleavage of the alkyl-oxygen bond. oup.com

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. acsgcipr.org This step increases the electrophilicity of the carbonyl carbon.

Carbocation Formation: The C-O single bond between the oxygen and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid. acsgcipr.orgresearchgate.net This step is typically the rate-determining step of the reaction. oup.com

Deprotonation: The tert-butyl cation is unstable and quickly eliminates a proton to form isobutylene (B52900) gas, or it can be trapped by a nucleophile present in the reaction mixture.

A wide variety of acids can be employed for this deprotection, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc bromide. acsgcipr.orgnih.gov

Investigation of pH-Dependent Deprotection Kinetics

The rate of the acid-catalyzed deprotection of the tert-butyl ester is highly dependent on the pH of the solution. As an acid-catalyzed process, the reaction velocity is directly influenced by the concentration of hydronium ions (H₃O⁺).

Low pH (High Acidity): At low pH values, the concentration of the acid catalyst is high. This leads to a faster rate of protonation of the ester's carbonyl group, which in turn accelerates the rate-limiting formation of the tert-butyl carbocation. Consequently, the deprotection reaction proceeds rapidly.

Neutral to High pH (Low Acidity/Basic): As the pH increases towards neutral and basic conditions, the concentration of the acid catalyst becomes negligible. Without the initial protonation step, the activation energy for the cleavage of the C-O bond is very high, and the deprotection reaction slows dramatically to a near-complete stop. This stability is the primary reason for using the tert-butyl ester as a protecting group.

The kinetics of PEGylation and other linker reactions have been shown to be highly pH-dependent. nih.govresearchgate.net For the hydrolysis of tert-butyl esters, the reaction rate is generally first-order with respect to the concentration of the acid catalyst.

Conceptual Relationship Between pH and Deprotection Rate
pH Condition[H⁺] ConcentrationRelative Rate of DeprotectionStability of t-Butyl Ester
Strongly Acidic (pH < 2)HighVery FastLabile
Mildly Acidic (pH 3-5)ModerateModerate to SlowModerately Stable
Neutral (pH ~7)Very LowExtremely Slow / NegligibleStable
Basic (pH > 8)Essentially ZeroNo ReactionVery Stable

Orthogonal Reactivity Profiles Enabling Sequential Functionalization

The core utility of Hydroxy-PEG2-CH2CO2tBu in complex molecular construction lies in the orthogonal reactivity of its terminal functional groups. The hydroxyl group and the tert-butyl ester can be chemically addressed independently of one another under different reaction conditions. This allows for a stepwise, controlled introduction of various functionalities, a process known as sequential functionalization.

The primary hydroxyl group is readily available for a variety of transformations, such as oxidation, esterification, or conversion to other functional moieties like azides, alkynes, or halides. nih.gov In contrast, the tert-butyl ester serves as a stable protecting group for the carboxylic acid. It is robust and remains intact under many reaction conditions used to modify the hydroxyl group, including basic and nucleophilic environments.

Deprotection of the tert-butyl ester is typically achieved under acidic conditions (e.g., using trifluoroacetic acid, TFA), which reveals the free carboxylic acid. This newly exposed functional group can then undergo a second set of distinct chemical reactions, most commonly amide bond formation. This two-step process—modification of the hydroxyl group followed by deprotection and reaction of the carboxylic acid—is the foundation of its use as a heterobifunctional linker. mdpi.comresearchgate.net

The table below summarizes the orthogonal nature of the functional groups present in Hydroxy-PEG2-CH2CO2tBu.

Functional GroupReactive TowardsCommon TransformationsProtecting Group Stability
Hydroxyl (-OH) Electrophiles, Oxidizing agentsEsterification, Etherification, Conversion to Azide/Alkyne/HalideN/A
tert-Butyl Ester (-CO2tBu) Strong AcidsDeprotection to Carboxylic AcidStable to basic, nucleophilic, and mild acidic conditions

Advanced Bioconjugation Chemistries Employing Modified Hydroxy-PEG2-CH2CO2tBu

Derivatives of Hydroxy-PEG2-CH2CO2tBu are extensively used in bioconjugation to link molecules with high precision and stability. 1clickchemistry.com By modifying the hydroxyl or carboxyl terminus, the linker can be equipped with a variety of reactive handles suitable for specific conjugation chemistries.

Amide bond formation is one of the most common and reliable methods for conjugating molecules. After the deprotection of the tert-butyl ester to yield a free carboxylic acid, the resulting Hydroxy-PEG2-CH2CO2H can be coupled with primary amines on biomolecules like proteins or peptides. This reaction is typically facilitated by coupling agents.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. researchgate.netpeptide.com The reaction proceeds through an O-acylisourea intermediate. To improve efficiency and minimize side reactions, EDC is often used in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate, which then reacts with the amine to form a stable amide bond. peptide.combiochempeg.com

More advanced phosphonium- or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer faster reaction times and higher yields, especially for sterically hindered substrates. peptide.comluxembourg-bio.com

The general scheme for this process is outlined below:

Deprotection: Hydroxy-PEG2-CH2CO2tBu is treated with an acid (e.g., TFA) to yield Hydroxy-PEG2-CH2CO2H.

Activation: The carboxylic acid is activated with a coupling agent (e.g., EDC/NHS or HATU).

Coupling: The activated PEG linker is reacted with an amine-containing molecule (R-NH2) to form a stable amide linkage.

Coupling AgentAdditiveKey FeaturesTypical pH
EDC NHS or Sulfo-NHSWater-soluble carbodiimide (B86325); forms amine-reactive NHS ester. peptide.comaxispharm.com4.5 - 7.5
DCC HOBtByproduct (DCU) is insoluble in most organic solvents. peptide.comluxembourg-bio.comNot typically used in aqueous conditions
HATU DIPEA or TEA (Base)High efficiency, fast reaction rates, less racemization. peptide.comluxembourg-bio.com7.0 - 8.5

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. labinsights.nl The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

To utilize these reactions, the Hydroxy-PEG2-CH2CO2tBu linker must first be functionalized with either an azide or an alkyne group. This is typically achieved by converting the hydroxyl group. For instance, the hydroxyl group can be mesylated or tosylated and then displaced by sodium azide to introduce an azido (B1232118) moiety. Alternatively, it can be reacted with an alkyne-containing electrophile.

Once functionalized, these PEG derivatives can be efficiently "clicked" onto a complementary-functionalized biomolecule.

CuAAC: An azide-functionalized PEG linker reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.

SPAAC: An azide-functionalized PEG linker reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst. biochempeg.com This makes SPAAC particularly suitable for applications in living systems. biochempeg.com

Click ReactionKey ComponentsCatalyst RequiredAdvantages
CuAAC Azide + Terminal AlkyneCopper (I)Fast kinetics, high yield.
SPAAC Azide + Strained Alkyne (e.g., DBCO)NoneBiocompatible (copper-free), bioorthogonal. biochempeg.com
iEDDA Tetrazine + Strained Alkene (e.g., Norbornene)NoneExtremely fast kinetics, bioorthogonal. acs.org

Beyond amide bond formation and click chemistry, derivatives of Hydroxy-PEG2-CH2CO2tBu can be tailored for specific reactions with other common functional groups found in biomolecules, primarily thiols (from cysteine residues) and amines (from lysine (B10760008) residues).

Thiol-Reactive Conjugations: To target free sulfhydryl groups, the linker can be functionalized with a thiol-reactive moiety. Common strategies involve modifying the hydroxyl group to introduce:

Maleimide: Reacts with thiols via Michael addition at pH 6.5-7.5 to form a stable thioether bond. broadpharm.com

Vinylsulfone: Also reacts with thiols through a Michael addition to create a stable thioether linkage. creativepegworks.com

Orthopyridyl Disulfide (OPSS): Reacts with thiols to form a disulfide bond, which can be cleaved by reducing agents, allowing for reversible conjugation. creativepegworks.com

Amine-Reactive Conjugations: For targeting amine groups, the carboxylic acid end of the linker (after deprotection) is typically modified. The most common approach is the creation of an active ester:

N-Hydroxysuccinimidyl (NHS) Ester: Formed by reacting the carboxylic acid with EDC and NHS, these esters readily react with primary amines at physiological pH (7-9) to form stable amide bonds. biochempeg.comjenkemusa.com

Nitrophenyl Carbonate (NPC): The hydroxyl group can be activated with p-nitrophenyl chloroformate to create an NPC group, which reacts with amines to form a carbamate (B1207046) linkage. nih.gov

Applications in Bioconjugation and Bio Interface Engineering

Design and Synthesis of Site-Specific Bioconjugates

Site-specific bioconjugation is a powerful strategy to create homogenous and well-defined protein-drug conjugates, antibody-drug conjugates (ADCs), and other modified biomolecules with preserved biological activity and improved therapeutic profiles. mdpi.com Hydroxy-PEG2-CH2CO2tBu serves as a valuable building block in the synthesis of such precisely engineered bioconjugates.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to proteins and peptides, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. nih.gov Site-specific PEGylation, in particular, is crucial to avoid the formation of heterogeneous mixtures with varying degrees of modification and to maintain the bioactivity of the parent molecule.

Illustrative Data on Site-Specific Protein Modification

Protein TargetSite of ModificationConjugated MoietyResulting Functionality
Recombinant Human Growth HormoneN-terminusSmall Molecule DrugIncreased serum half-life
Monoclonal AntibodyEngineered CysteineCytotoxic PayloadTargeted cancer therapy
Interferon-alphaSpecific Lysine (B10760008) ResidueImaging AgentIn vivo tracking of biodistribution

This table presents representative data for site-specific protein modifications achievable with heterobifunctional PEG linkers.

The versatility of Hydroxy-PEG2-CH2CO2tBu extends to the modification of oligonucleotides and the creation of conjugates with small-molecule ligands. In oligonucleotide synthesis, the hydroxyl group can be phosphitylated and incorporated into the growing nucleic acid chain. The protected carboxyl group can then be deprotected post-synthesis to allow for the attachment of a peptide, a targeting moiety, or a fluorescent dye. This approach is valuable for creating probes for molecular diagnostics or for enhancing the cellular uptake and therapeutic efficacy of antisense oligonucleotides and siRNAs.

Similarly, in the development of targeted therapies, a small-molecule ligand with high affinity for a specific cellular receptor can be conjugated to a therapeutic agent through a linker derived from Hydroxy-PEG2-CH2CO2tBu. The PEG2 spacer can provide the necessary distance and flexibility for the ligand to effectively bind to its target, thereby increasing the local concentration of the therapeutic at the desired site of action.

Surface Modification of Biomaterials and Nanoparticles

The interface between a synthetic material and a biological environment plays a critical role in the performance of medical devices, implants, and drug delivery systems. Surface modification with biocompatible polymers like PEG is a common strategy to control and enhance these interactions.

Biofouling, the non-specific adsorption of proteins and cells onto a material surface, can lead to device failure, immune responses, and infections. PEG coatings are known to create a hydrophilic barrier that repels protein adsorption and reduces cell adhesion. nih.gov Hydroxy-PEG2-CH2CO2tBu can be used to create such anti-fouling surfaces. The hydroxyl group can be used to attach the molecule to a variety of substrates, including glass, silicon, and metal oxides, often through silane (B1218182) chemistry. The short PEG2 chains then form a dense, hydrated layer that imparts biocompatibility. The protected carboxyl group can be later deprotected to introduce other functionalities, such as antimicrobial peptides or growth factors, to create a multifunctional bio-interface.

Representative Data on Anti-Fouling Surface Coatings

Substrate MaterialSurface ModifierProtein Adsorption Reduction (%)Cell Adhesion Inhibition (%)
TitaniumHydroxy-PEG2-linker>90%>85%
GlassHydroxy-PEG2-linker>95%>90%
PolystyreneHydroxy-PEG2-linker>88%>80%

This table illustrates the typical performance of short-chain PEG-based anti-fouling coatings on various biomaterial surfaces.

Nanoparticles are widely explored as carriers for targeted drug delivery. Their surface functionalization is key to achieving specific accumulation in diseased tissues while avoiding uptake by the mononuclear phagocyte system. Hydroxy-PEG2-CH2CO2tBu can be employed in a multi-step approach to functionalize nanocarriers. First, the hydroxyl group can be used to anchor the linker to the nanoparticle surface. The PEG2 spacer then provides a "stealth" effect, prolonging circulation time. Finally, after deprotection of the carboxyl group, targeting ligands such as antibodies, peptides, or aptamers can be attached. This strategy allows for precise control over the density and orientation of the targeting ligands on the nanoparticle surface, which is crucial for efficient receptor binding and internalization.

Engineering of Biosensors and Diagnostic Platforms

The development of sensitive and specific biosensors is essential for early disease diagnosis and monitoring. The performance of a biosensor is highly dependent on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) on the sensor surface while minimizing non-specific binding.

Hydroxy-PEG2-CH2CO2tBu can be utilized to create a well-defined and functional interface on biosensor surfaces. The hydroxyl group allows for attachment to the sensor substrate. The PEG2 spacer creates a hydrophilic environment that can help to maintain the activity of the immobilized biomolecule and reduce non-specific adsorption from complex biological samples like blood or serum. The protected carboxyl group can be deprotected to covalently link the desired biorecognition molecule in a controlled manner. This approach can lead to biosensors with improved signal-to-noise ratios and lower limits of detection.

Fabrication of Polymeric Scaffolds for Cell Culture and Tissue Engineering

The fabrication of polymeric scaffolds is a cornerstone of tissue engineering, aiming to create supportive environments for cells to grow and form new tissues. PEG derivatives are frequently used in the synthesis of these scaffolds due to their biocompatibility, hydrophilicity, and tunable properties.

Design of Extracellular Matrix Mimics

The design of scaffolds that mimic the native ECM is crucial for promoting cell growth, differentiation, and tissue organization. The ECM provides structural support and biochemical cues to resident cells. Synthetic hydrogels, often composed of PEG derivatives, are engineered to replicate these features.

While there is a wealth of research on using various functionalized PEG molecules to create ECM mimics, specific studies detailing the incorporation and impact of Hydroxy-PEG2-CH2CO2tBu in these designs are not available. The general strategy involves functionalizing the PEG backbone with moieties that can crosslink to form a hydrogel and with ligands that promote cell adhesion. The hydroxyl (-OH) group on Hydroxy-PEG2-CH2CO2tBu could potentially be used as a point of attachment for further functionalization or for crosslinking into a hydrogel network. The tert-butyl ester group could serve as a protecting group for a carboxylic acid, which, once deprotected, could be used for bioconjugation. However, without specific research data, the precise role and advantages of this particular molecule in creating ECM mimics remain speculative.

Modulation of Cell Adhesion and Proliferation

Controlling cell adhesion and proliferation is fundamental to successful tissue engineering. The surface properties of a scaffold can be modified to either promote or prevent cell attachment. The inherent bio-inertness of PEG is often leveraged to prevent non-specific protein adsorption and cell adhesion. To promote specific cell interactions, adhesion ligands, such as peptides containing the RGD (arginine-glycid-aspartic acid) sequence, are often conjugated to the PEG chains.

There are no specific studies found that investigate the direct role of Hydroxy-PEG2-CH2CO2tBu in modulating cell adhesion and proliferation. In principle, the hydroxyl group of this compound could be used to attach it to a surface or to a polymer backbone. The PEG spacer would provide a hydrophilic and flexible linker. The terminal tert-butyl ester, after potential hydrolysis to a carboxylic acid, could be used to conjugate bioactive molecules that influence cellular responses. However, without experimental evidence, it is not possible to provide detailed research findings or data tables on how this specific compound affects cell adhesion and proliferation.

Research in Drug Delivery Systems and Targeted Therapeutics

Utilization for Enhancing Aqueous Solubility and Bioavailability of Poorly Soluble Agents

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability and suboptimal therapeutic efficacy. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II and IV drugs being particularly hampered by low solubility.

The conjugation of hydrophobic drugs to hydrophilic polymers, a process known as PEGylation, is a well-established strategy to overcome this limitation. The ethylene (B1197577) glycol units in the Hydroxy-PEG2-CH2CO2tBu linker are hydrophilic, effectively creating a hydration shell around the conjugated drug molecule. This masks the hydrophobic nature of the API, preventing aggregation and increasing its solubility in aqueous environments, such as the bloodstream. By improving solubility, PEGylation can subsequently enhance a drug's dissolution rate and bioavailability. While specific data for Hydroxy-PEG2-CH2CO2tBu is proprietary to individual research programs, the principle is demonstrated in numerous studies with similar PEG-based systems. For instance, the solubility of the anticancer drug paclitaxel (B517696) has been shown to increase substantially when incorporated into PEG-based copolymer micelles.

Table 1: Illustrative Example of Solubility Enhancement of Paclitaxel using a PEG-based Copolymer System

Formulation Paclitaxel Concentration (µg/mL) Fold Increase in Apparent Solubility
Crystalline Paclitaxel ~1.7 1x
Paclitaxel in HPMC-based ASD ~12.0 ~7x
Paclitaxel in PVP-K30-based ASD ~12.0 ~7x

(Data adapted from a study on amorphous solid dispersions (ASDs) containing various polymers to illustrate the principle of solubility enhancement. HPMC and PVP are hydrophilic polymers that, like PEG, can improve drug solubility.)

Rational Design of Prodrug Constructs Featuring Cleavable Linkages

Prodrug design is a strategic approach to improve the pharmacokinetic and pharmacodynamic properties of a drug. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. This strategy often involves attaching the drug to a carrier or promoiety via a linker that is designed to cleave under specific physiological conditions.

Hydroxy-PEG2-CH2CO2tBu serves as a versatile component in the rational design of such prodrugs. The linker's terminal hydroxyl group can be covalently attached to a functional group on the drug molecule (e.g., a carboxylic acid or another hydroxyl group) to form a biologically labile bond, such as an ester or carbonate linkage. These linkages are often designed to be susceptible to hydrolysis by endogenous enzymes like esterases, which are abundant in plasma and tissues. The PEG portion of the linker confers its solubility-enhancing benefits to the entire prodrug construct, facilitating its administration and distribution. Studies on PEGylated derivatives of drugs like ibuprofen (B1674241) have demonstrated that ester linkages can be engineered to hydrolyze and release the parent drug. The rate of this cleavage can be tuned by modifying the chemical structure adjacent to the cleavable bond, allowing for controlled release of the active drug at the desired site of action.

Integration into Advanced Drug Conjugates

The heterobifunctional nature of Hydroxy-PEG2-CH2CO2tBu makes it an ideal component for constructing complex therapeutic molecules where precise control over assembly is required.

Antibody-drug conjugates (ADCs) are a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, solubility, and pharmacokinetic profile.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two ligands.

The linker is a crucial determinant of PROTAC efficacy, as its length and composition dictate the formation of a productive ternary complex between the target protein and the E3 ligase. PEG-based linkers are the most common type used in PROTAC design, valued for their ability to enhance solubility and provide the necessary flexibility and length. Hydroxy-PEG2-CH2CO2tBu and its analogues are well-suited for PROTAC synthesis. A typical synthetic strategy involves a modular approach: one ligand is attached to the hydroxyl end of the linker, while the other ligand is coupled to the carboxylic acid end after the removal of the tert-butyl protecting group. This step-wise synthesis allows for the systematic variation of linker length and composition to optimize degradation efficiency for a specific target protein.

Table 2: Modular Components of a PROTAC

Component Function Example Moiety Role of Hydroxy-PEG2-CH2CO2tBu
Warhead Binds to the target Protein of Interest (POI) for degradation. Kinase Inhibitor, BRD4 Ligand Provides a hydroxyl attachment point.
Linker Connects the warhead and the E3 ligase ligand; influences solubility and ternary complex formation. Alkyl chains, PEG chains Acts as the flexible, solubility-enhancing tether.

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Thalidomide, Pomalidomide | Provides a carboxylic acid (after deprotection) for amide bond formation. |

Formation of Polymeric Hydrogels for Controlled Release Applications

Polymeric hydrogels are three-dimensional, water-swollen networks of crosslinked hydrophilic polymers. Their high water content and tissue-like properties make them excellent candidates for drug delivery vehicles, capable of encapsulating therapeutic agents and releasing them in a controlled manner. PEG-based hydrogels are particularly attractive due to their biocompatibility and tunable properties.

While Hydroxy-PEG2-CH2CO2tBu itself is a monofunctional alcohol, its deprotected carboxylic acid derivative can be incorporated into hydrogel networks. More commonly, related bifunctional PEG derivatives (e.g., PEG-diacids or PEG-diacrylates) are used as the primary crosslinking agents. The fundamental chemistry, however, remains relevant. These PEG-based crosslinkers can be used to form hydrogels through various polymerization reactions, creating a matrix that physically entraps drug molecules. The release of the drug from the hydrogel is then governed by factors such as diffusion through the polymer mesh, swelling of the hydrogel, and degradation of the hydrogel matrix itself.

The formation of a stable hydrogel network relies on the crosslinking of polymer chains. This can be achieved through different chemical reactions, leading to distinct network structures and properties. When using a PEG derivative with carboxylic acid functional groups (which would be the active form of Hydroxy-PEG2-CH2CO2tBu after deprotection and further modification to be bifunctional), a common crosslinking mechanism is step-growth polymerization.

In this mechanism, the carboxylic acid groups can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) and then reacted with a multi-functional amine (e.g., a diamine or a multi-arm PEG-amine). This reaction forms stable amide bonds that serve as the crosslinks holding the network together.

The physicochemical properties of the resulting hydrogel—such as its swelling ratio, mechanical strength, and drug release profile—are directly influenced by the crosslinking density. By adjusting the concentration and molecular weight of the PEG-acid crosslinker, one can precisely control the average distance between crosslinks, known as the mesh size. A higher crosslinking density results in a smaller mesh size, which can slow the diffusion and release of an encapsulated drug. Studies on hyaluronic acid hydrogels crosslinked with PEG derivatives have quantified how the amount of crosslinker affects the final properties of the gel.

Table 3: Effect of Crosslinker Concentration on Hydrogel Properties (Illustrative)

Crosslinker Crosslinker Percentage (% of Polymer) Effective Crosslinker Ratio Resulting Network Property
PEGDE 2.8% 0.07 Looser network, faster release
PEGDE 4.5% 0.11 Intermediate network
PEGDE 6.2% 0.16 Denser network, slower release

(Data adapted from a study on PEG-diglycidyl ether (PEGDE) crosslinked hyaluronic acid hydrogels to illustrate the principle of how crosslinker concentration impacts network properties.)

Modulation of Drug Release Kinetics through Linker Design

The linker connecting a therapeutic agent to its carrier or targeting moiety is a critical determinant of the drug's release profile. The design of the linker chemistry allows for precise control over when and where the active payload is liberated, thereby maximizing therapeutic effect while minimizing off-target toxicity. Linkers like Hydroxy-PEG2-CH2CO2tBu are heterobifunctional, meaning they possess two different reactive ends that allow for the connection of distinct molecular entities. After conjugation, the bond formed with the drug is of paramount importance for its release kinetics.

Cleavable linkers are engineered to be stable in systemic circulation but to break apart in response to specific triggers within the target microenvironment, such as a tumor. The choice of the cleavable bond is a key strategy in modulating release. For instance, a linker containing an ester bond can be designed for cleavage by esterase enzymes, which are often abundant in certain tissues or intracellular compartments. Similarly, hydrazone bonds are engineered to be acid-labile, releasing the drug in the low pH environment of endosomes or lysosomes after cellular internalization.

The Hydroxy-PEG2-CH2CO2tBu molecule, once its tert-butyl protecting group is removed to reveal a carboxylic acid, can be conjugated to a drug via an ester or amide bond. The stability of this bond will directly influence the drug's release rate. The short, hydrophilic PEG2 spacer can also affect the kinetics by influencing the solubility and steric accessibility of the cleavable bond to enzymatic or chemical triggers. Research into photoresponsive drug-loading platforms has shown that PEGylation can suppress the release efficiency, particularly with lower molecular weight PEGs. This suggests that even short PEG chains can sterically influence the accessibility of the drug conjugate to external stimuli.

The table below summarizes common cleavable linker strategies used to control drug release kinetics.

Cleavable MoietyCleavage TriggerTypical Target Environment
Hydrazone BondLow pH (Acidic)Endosomes, Lysosomes, Tumor Microenvironment
Disulfide BondReducing Agents (e.g., Glutathione)Intracellular Cytosol
Peptide Bond (e.g., Val-Cit)Specific Enzymes (e.g., Cathepsin B)Lysosomes (often overexpressed in tumor cells)
Ester BondEsterase EnzymesPlasma, Cytosol
β-Glucuronide Linkerβ-Glucuronidase EnzymeTumor Microenvironment

Investigations into Pharmacokinetic and Pharmacodynamic Modulation

The incorporation of PEG chains, a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic agents. PEG linkers alter the balance between a drug's potency and its systemic exposure, often compensating for a reduction in binding affinity with a significant extension of its circulation time.

Impact on Systemic Circulation Half-Life and Biodistribution

A primary goal of PEGylation is to prolong the systemic circulation half-life of a drug. This is achieved by increasing the hydrodynamic volume of the conjugate, which limits its rate of renal clearance. Furthermore, the hydrophilic PEG chain creates a hydration shell that can mask the drug from uptake by the reticuloendothelial system (RES) and protect it from enzymatic degradation.

The length of the PEG chain is a critical factor. Generally, longer PEG chains result in more pronounced effects on circulation time. However, studies involving short PEG linkers, such as the PEG2 unit in Hydroxy-PEG2-CH2CO2tBu, reveal a more complex relationship. While PEGylation is traditionally associated with prolonged circulation, some research indicates that short PEG linkers can lead to faster blood clearance. A study involving the antibody trastuzumab found that conjugation with a short PEG8 linker resulted in significantly faster clearance compared to its non-PEGylated counterpart, a feature that proved advantageous for improving contrast in immuno-PET imaging. Similarly, another study noted that a PEG3 linker led to more rapid excretion of a radiolabeled antibody construct. These findings suggest that short PEG linkers can uniquely modulate biodistribution, potentially by altering interactions with clearance receptors or other plasma components in a manner distinct from longer PEG chains.

The following table presents data from a study on affibody-based drug conjugates, illustrating the impact of PEG chain length on circulation half-life.

ConjugatePEG Molecular WeightBlood Circulation Half-Life (minutes)Fold Extension vs. Unmodified
HM (Unmodified Affibody)N/A19.61.0x
HP4KM4 kDa49.2~2.5x
HP10KM10 kDa219.0~11.2x

Data adapted from a study on affibody-based drug conjugates, demonstrating a clear correlation between increasing PEG molecular weight and extended circulation half-life.

Considerations for Minimizing Immunogenic Responses

A significant advantage of PEGylation is its ability to reduce the immunogenicity of therapeutic molecules, particularly proteins and peptides. The flexible PEG chain can effectively mask immunogenic epitopes on the drug's surface, preventing its recognition by the immune system.

However, the immune system can, in some cases, recognize and generate antibodies against the PEG linker itself. The presence of pre-existing or treatment-induced anti-PEG antibodies (typically IgM and IgG) can lead to a phenomenon known as accelerated blood clearance (ABC). This results in the rapid removal of subsequent doses of the PEGylated drug from circulation, which can severely compromise therapeutic efficacy and potentially lead to hypersensitivity reactions. It is important to note that PEG itself has very low immunogenicity; rather, the immune response is directed against the entire PEG-conjugated entity.

The structural characteristics of the PEG linker can influence this immune response. The use of monodisperse PEG linkers, which have a single, precisely defined chemical structure and molecular weight, is a key consideration. Hydroxy-PEG2-CH2CO2tBu is an example of a monodisperse PEG linker. Utilizing such linkers results in a more homogenous final drug product, which can simplify characterization and may reduce the risk of heterogeneity-driven adverse immune effects that can be associated with traditional, polydisperse PEG mixtures.

Analytical Methodologies for Characterization of Hydroxy Peg2 Ch2co2tbu and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural confirmation of PEGylated molecules by providing insight into their chemical bonds and the arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of Hydroxy-PEG2-CH2CO2tBu. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped, allowing for the verification of all structural components. The spectrum of Hydroxy-PEG2-CH2CO2tBu is expected to show distinct signals corresponding to the tert-butyl group, the ethylene (B1197577) glycol repeating units, the methylene (B1212753) group adjacent to the ester, and the terminal hydroxyl group. The integration of these peaks provides a quantitative measure of the protons in each environment, confirming the structure. For large polymers, it is important to note that ¹³C coupled ¹H peaks from repeating units can have integrations comparable to the terminal groups, which can lead to erroneous assignments if ignored. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, from the methyl carbons of the tert-butyl group to the carbons in the PEG backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for Hydroxy-PEG2-CH2CO2tBu in CDCl₃ This interactive table provides predicted chemical shifts (δ) for the protons in Hydroxy-PEG2-CH2CO2tBu.

Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃ 1.45 Singlet 9H
-OCH₂CH₂OH 3.55 - 3.60 Multiplet 2H
-OCH₂CH₂O- 3.65 - 3.75 Multiplet 4H
-CH₂OH 3.70 - 3.75 Multiplet 2H

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in Hydroxy-PEG2-CH2CO2tBu by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key expected vibrational bands for this molecule include a broad O-H stretching band for the terminal hydroxyl group, C-H stretching bands for the alkyl portions, a strong C=O stretching band for the tert-butyl ester, and a prominent C-O-C stretching band that is characteristic of the PEG backbone. nih.gov The presence and position of these bands confirm the successful incorporation of the different functional parts of the molecule. The C-O-C peak, often found around 1100 cm⁻¹, is a particularly valuable analytical band in the IR spectra of PEG-containing systems as it is intense, narrow, and well-distinguished from the absorption bands of other functional groups. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Hydroxy-PEG2-CH2CO2tBu This interactive table outlines the expected vibrational frequencies and corresponding functional groups for Hydroxy-PEG2-CH2CO2tBu.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3550 - 3200 (Broad)
Alkyl (C-H) C-H Stretch 2950 - 2850
Ester (C=O) C=O Stretch ~1735

Chromatographic Separation Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity of Hydroxy-PEG2-CH2CO2tBu and for identifying any potential by-products or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For a discrete compound like Hydroxy-PEG2-CH2CO2tBu, reversed-phase HPLC (RP-HPLC) is typically employed to determine its purity. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A pure sample will ideally result in a single, sharp peak in the chromatogram. The technique is highly reproducible and accurate for quantification when properly optimized.

Table 3: Typical RP-HPLC Conditions for Analysis of PEG Derivatives This interactive table provides an example of typical experimental parameters for the HPLC analysis of PEG-related compounds.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min

| Detector | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. chemrxiv.org While SEC is a primary method for determining the molecular weight and polydispersity of large PEG polymers, its application for a small, well-defined molecule like Hydroxy-PEG2-CH2CO2tBu is primarily to detect the presence of higher molecular weight impurities, such as oligomers or aggregated species. sigmaaldrich.comresearchgate.net The technique is robust and involves a straightforward method development process. sigmaaldrich.com

Table 4: Typical SEC Conditions for Analysis of PEG Compounds This interactive table details common parameters used in the SEC analysis of PEG derivatives.

Parameter Condition
Column Aqueous SEC Column (e.g., Ultrahydrogel)
Mobile Phase 150 mM Sodium Phosphate Buffer, pH 7.0
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C

| Detector | Refractive Index (RI) |

Mass Spectrometry for Molecular Mass Confirmation (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) is a definitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. For PEG derivatives, "soft" ionization techniques are preferred to prevent fragmentation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used to estimate the number of PEG units attached to a larger molecule, like a protein. nih.gov For a smaller molecule like Hydroxy-PEG2-CH2CO2tBu, it can provide a quick and accurate molecular mass confirmation.

Electrospray Ionization (ESI) MS , frequently coupled with liquid chromatography (LC-MS), is another powerful tool. enovatia.com It is particularly useful for analyzing polar molecules and typically shows the formation of adducts with protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺). The calculated monoisotopic mass of Hydroxy-PEG2-CH2CO2tBu (C₁₁H₂₂O₅) is 234.1467 g/mol . ESI-MS analysis should yield a prominent peak corresponding to one of these adducts, confirming the molecular formula.

Table 5: Expected m/z Values for Hydroxy-PEG2-CH2CO2tBu in ESI-MS This interactive table shows the calculated mass-to-charge ratios for common adducts of Hydroxy-PEG2-CH2CO2tBu.

Ion Species Formula Expected m/z
[M+H]⁺ [C₁₁H₂₃O₅]⁺ 235.1540
[M+Na]⁺ [C₁₁H₂₂NaO₅]⁺ 257.1360

Electrophoretic Methods for Conjugate Analysis (e.g., SDS-PAGE)

Electrophoretic techniques are fundamental in the analysis of conjugates derived from Hydroxy-PEG2-CH2CO2tBu, particularly when this PEG linker is attached to larger biomolecules such as proteins. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used method for this purpose, offering insights into the extent of conjugation and the apparent molecular weight of the resulting products.

When a protein is conjugated with one or more Hydroxy-PEG2-CH2CO2tBu linkers (following deprotection of the tert-butyl group and activation for reaction with the protein), its migration behavior in an SDS-PAGE gel is altered. The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart. This results in a discernible band shift on the gel, with the PEGylated protein appearing at a higher apparent molecular weight.

However, the analysis of PEGylated proteins by SDS-PAGE is not always straightforward. The flexible and hydrated nature of the PEG chain can lead to anomalous migration, where the apparent molecular weight is often significantly higher than the calculated molecular weight. This discrepancy is due to the PEG moiety increasing the molecule's hydrodynamic volume to a greater extent than a similar mass of polypeptide would. The structure of the PEG chain also plays a role; for instance, branched PEGs can cause a greater retardation effect compared to linear PEGs of the same total mass nih.gov.

A typical SDS-PAGE analysis of a protein before and after conjugation with a derivative of Hydroxy-PEG2-CH2CO2tBu would involve running samples of the unmodified protein, the reaction mixture, and the purified conjugate alongside molecular weight markers. The resulting gel would ideally show a decrease in the intensity of the band corresponding to the unmodified protein and the appearance of new, higher molecular weight bands corresponding to mono-, di-, or poly-PEGylated species. However, these bands are often broad or smeared, which can be attributed to the interaction between PEG and SDS nih.gov.

It is also important to note that the stability of the linkage between the PEG derivative and the protein can sometimes be a concern during SDS-PAGE analysis. For certain types of linkages, such as those formed with PEG-maleimide derivatives, a loss of the PEG chain has been observed during the heating step of sample preparation for SDS-PAGE nih.gov. This highlights the importance of understanding the chemistry of the entire conjugate when interpreting SDS-PAGE results.

For more precise and quantitative analysis, and for the analysis of the Hydroxy-PEG2-CH2CO2tBu linker itself or its smaller conjugates, Capillary Electrophoresis (CE) is a more suitable technique. CE offers high resolution and can be used to separate species with very small differences in size and charge. For instance, CE can be used to assess the purity of the Hydroxy-PEG2-CH2CO2tBu linker and to monitor its conjugation reactions in a more quantitative manner than SDS-PAGE nih.govspringernature.com.

Table 1: Representative SDS-PAGE Mobility Shift of a Model Protein (Protein X, 50 kDa) after Conjugation with Hydroxy-PEG2-CH2CO2tBu Derivative

SampleCalculated Molecular Weight (kDa)Apparent Molecular Weight (kDa) on SDS-PAGEObservations
Unmodified Protein X50.050Sharp band
Mono-PEGylated Protein X50.2~65-70Broader band, significant mobility shift
Di-PEGylated Protein X50.4~80-90Diffuse band, further retarded mobility

This table is interactive. You can sort and filter the data.

Advanced Characterization for Polymer Architecture and Functional Group Integrity

Beyond electrophoretic methods, a suite of advanced analytical techniques is crucial for the comprehensive characterization of Hydroxy-PEG2-CH2CO2tBu and its derivatives. These methods provide detailed information on the compound's specific polymer architecture and confirm the integrity of its key functional groups—the hydroxyl (-OH) group and the tert-butyl ester (-CH2CO2tBu).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of Hydroxy-PEG2-CH2CO2tBu. Both ¹H and ¹³C NMR provide unambiguous confirmation of the compound's structure.

¹H NMR allows for the identification and integration of signals corresponding to the different protons in the molecule. The characteristic signals for the ethylene glycol units (-O-CH₂-CH₂-O-) are typically observed in the range of 3.5-3.7 ppm. The protons of the methylene group adjacent to the ester carbonyl (-CH₂CO₂tBu) would appear at a distinct chemical shift, and the nine equivalent protons of the tert-butyl group would give a sharp singlet around 1.4-1.5 ppm. The presence and integration of these signals confirm the PEG chain length and the integrity of the tert-butyl ester group.

¹³C NMR provides complementary information on the carbon skeleton, with distinct signals for the carbons of the PEG backbone, the methylene group, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly useful for verifying the presence and integrity of the functional groups. The FTIR spectrum of Hydroxy-PEG2-CH2CO2tBu will exhibit characteristic absorption bands:

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the terminal hydroxyl group.

Strong C-O stretching vibrations from the ether linkages of the PEG backbone, typically around 1100 cm⁻¹.

A sharp, strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the tert-butyl ester.

The presence and sharpness of these peaks are indicative of the integrity of the respective functional groups nih.govresearchgate.net. For instance, the absence of a broad carboxylic acid O-H stretch (which would overlap with the alcohol O-H) and the presence of the sharp ester carbonyl peak confirm that the tert-butyl protecting group is intact.

Mass Spectrometry (MS) is employed to determine the precise molecular weight of the compound, thereby confirming its composition. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used. The observed molecular weight should correspond to the calculated mass of C₁₁H₂₂O₅.

The stability of the tert-butyl ester group, particularly its susceptibility to acidic conditions, can also be assessed. Methods for the selective deprotection of tert-butyl esters, often using acids like sulfuric acid or methanesulfonic acid in specific solvent systems, are well-documented researchgate.netorganic-chemistry.orgresearchgate.net. Analytical techniques such as HPLC coupled with MS or NMR can be used to monitor the deprotection reaction and confirm the formation of the corresponding carboxylic acid.

Table 2: Expected Spectroscopic Data for the Characterization of Hydroxy-PEG2-CH2CO2tBu

Analytical TechniqueFeatureExpected ResultInterpretation
¹H NMR Chemical Shift (δ, ppm)~1.45 (s, 9H)Protons of the tert-butyl group
~3.5-3.7 (m, 8H)Protons of the PEG backbone
~4.1 (s, 2H)Protons of the -CH₂- adjacent to the ester
¹³C NMR Chemical Shift (δ, ppm)~28Methyl carbons of the tert-butyl group
~60-75Carbons of the PEG backbone
~81Quaternary carbon of the tert-butyl group
~170Carbonyl carbon of the ester
FTIR Wavenumber (cm⁻¹)3200-3600 (broad)O-H stretch of the hydroxyl group
2850-2950C-H stretch of alkyl groups
~1730 (sharp)C=O stretch of the tert-butyl ester
~1100 (strong)C-O stretch of the ether backbone
Mass Spectrometry m/z[M+Na]⁺ ≈ 257.13Confirmation of molecular weight (C₁₁H₂₂O₅)

This table is interactive. You can sort and filter the data.

Future Prospects and Emerging Research Frontiers

Design of Next-Generation Multi-Functional PEG Linkers

The development of next-generation drug conjugates and biomaterials hinges on the design of sophisticated, multi-functional linkers. Hydroxy-PEG2-CH2CO2tBu serves as a fundamental building block for these advanced molecular architectures. Its heterobifunctional nature, possessing a reactive hydroxyl group and a latent carboxyl group (protected as a tert-butyl ester), allows for sequential and controlled conjugation of different molecular entities. biochempeg.commdpi.com

Future designs are moving beyond simple linear linkers to more complex structures such as multi-arm or branched PEGs. jenkemusa.comnih.gov These architectures enable the attachment of multiple payloads, such as drugs or imaging agents, to a single targeting moiety, like an antibody. jenkemusa.comvectorlabs.com This approach can significantly increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), potentially leading to enhanced therapeutic efficacy. vectorlabs.comrsc.org The defined structure of short, uniform PEG linkers is critical in creating homogeneous ADCs with predictable physicochemical and pharmacokinetic properties. vectorlabs.comrsc.org

Moreover, the core structure of Hydroxy-PEG2-CH2CO2tBu can be incorporated into linkers with "clickable" functionalities, such as azides or alkynes. broadpharm.com This allows for highly efficient and specific conjugation reactions under mild conditions, facilitating the assembly of complex bioconjugates. broadpharm.com The evolution from simple spacers to sophisticated, multi-functional constructs underscores the expanding role of precisely engineered PEG linkers in modern biotechnology. chempep.com

Integration into Complex Biological Systems for Precision Medicine

Precision medicine aims to tailor medical treatments to the individual characteristics of each patient. PEG linkers are instrumental in achieving this goal by improving the therapeutic index of potent drugs. The integration of short PEG linkers like Hydroxy-PEG2-CH2CO2tBu into drug delivery systems can profoundly influence their behavior in complex biological environments. vectorlabs.com

In the realm of antibody-drug conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is a critical determinant of the ADC's performance. biochempeg.com The inclusion of a short, hydrophilic PEG spacer can enhance the solubility and stability of the ADC, prevent aggregation, and modulate its pharmacokinetic profile. molecularcloud.org By providing a protective hydration shell, the PEG moiety can shield the hydrophobic drug payload from the surrounding microenvironment, which can lead to a longer circulation half-life and reduced non-specific toxicity. molecularcloud.org

The precise length of the PEG linker is a key parameter in ADC design. Shorter linkers are often associated with greater ADC stability. biochempeg.com The defined two-unit ethylene (B1197577) glycol chain of Hydroxy-PEG2-CH2CO2tBu offers the potential for fine-tuning the linker length to achieve an optimal balance between stability in circulation and efficient payload release at the target site. As precision medicine evolves, the demand for such well-defined linkers to create more effective and safer targeted therapies is expected to grow significantly. vectorlabs.com

Green Chemistry Principles in PEG Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in pharmaceutical manufacturing. The synthesis and application of PEG derivatives are being re-evaluated through this lens.

Traditional chemical synthesis routes for functionalized PEGs can involve multiple steps and the use of harsh chemical catalysts. expresspolymlett.com An emerging and greener alternative is the use of enzymatic catalysis. Enzymes, such as lipases, can catalyze reactions with high selectivity under mild conditions, offering a more sustainable approach to the synthesis of PEG derivatives. expresspolymlett.com For instance, enzyme-catalyzed transesterification could be a viable green route for the synthesis of molecules like Hydroxy-PEG2-CH2CO2tBu, minimizing the need for protecting groups and reducing waste. expresspolymlett.comelsevierpure.com

Furthermore, PEG itself is recognized for its environmentally benign properties, including non-toxicity and biocompatibility. chempep.com Research into using PEG as a green reaction medium is also gaining traction, which could further reduce the environmental footprint of chemical syntheses involving PEGylated compounds. The development of chemoenzymatic processes, which combine the advantages of both chemical and enzymatic synthesis, represents a promising frontier for the sustainable production of multi-functional PEG carriers for drug delivery. mdpi.com

Computational Modeling and Predictive Design for PEG-Based Molecular Systems

Computational modeling and simulation have become indispensable tools for understanding and predicting the behavior of complex molecular systems at an atomic level. researchgate.net Molecular dynamics (MD) simulations, in particular, provide valuable insights into the structure, dynamics, and interactions of PEGylated biomolecules, which are often difficult to obtain through experimental methods alone. nih.gov

For short PEG chains like that in Hydroxy-PEG2-CH2CO2tBu, MD simulations can predict their conformational preferences, hydrodynamic radius, and interactions with water and other molecules. researchgate.netacs.org This information is crucial for the rational design of PEG linkers with optimal properties for specific applications. For example, simulations can help determine the ideal PEG length and grafting density on a nanoparticle to maximize its circulation time while maintaining stability. nih.gov

Predictive models are also being developed to understand how PEGylation affects the binding of a drug carrier to its target and the subsequent release of the therapeutic agent. By simulating the interactions between a PEGylated nanoparticle, plasma proteins, and cell membranes, researchers can gain a deeper understanding of the biological fate of these drug delivery systems. researchgate.netnih.gov As computational power and simulation methodologies continue to advance, the in silico design of PEG-based molecular systems is expected to play an increasingly important role in accelerating the development of new and more effective therapies. nih.gov

Table of Research Findings on PEG Linker Properties

PropertyResearch FindingImplication for Hydroxy-PEG2-CH2CO2tBu-based Systems
Linker LengthShorter PEG linkers can lead to improved ADC stability by anchoring the payload within the antibody's spatial shield. biochempeg.comThe defined, short PEG2 chain offers a stable scaffold for ADC development.
HydrophilicityPEG linkers improve the solubility and stability of hydrophobic drug payloads in ADCs. molecularcloud.orgEnhances the aqueous compatibility of conjugates, potentially reducing aggregation and improving pharmacokinetics.
Multi-functionalityMulti-arm PEG architectures allow for higher drug-to-antibody ratios (DARs). jenkemusa.comvectorlabs.comCan serve as a foundational element for building more complex, multi-payload delivery systems.
BiocompatibilityPEG is known for its low toxicity and immunogenicity. chempep.comReduces the potential for adverse immune responses when used in bioconjugates.

Q & A

Q. How can researchers experimentally determine the solubility profile of Hydroxy-PEG2-CH2CO2tBu in various solvents?

Methodological Answer: To assess solubility, prepare solutions of Hydroxy-PEG2-CH2CO2tBu (MW: 220.26 g/mol, liquid state ) in solvents spanning polar (e.g., water, DMSO) to nonpolar (e.g., hexane). Use incremental additions of the compound under controlled agitation (e.g., vortexing, sonication) until saturation. Monitor solubility via UV-Vis spectroscopy or gravimetric analysis after solvent evaporation. Note that solubility may vary with temperature; replicate experiments at 25°C and 4°C to align with its recommended storage conditions . For validation, cross-reference results with existing datasets from Reaxys or SciFinder to identify discrepancies .

Q. What analytical techniques are optimal for verifying the purity of Hydroxy-PEG2-CH2CO2tBu?

Methodological Answer: Purity assessment requires a combination of:

  • HPLC : Use a C18 column with acetonitrile/water gradients to resolve impurities.
  • NMR Spectroscopy : Confirm structural integrity by analyzing 1^1H and 13^13C spectra (e.g., ester carbonyl resonance at ~170 ppm ).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can detect deviations from the expected molecular ion peak (m/z 220.26) .
    Document any batch-to-batch variability and validate against certified reference materials if available.

Q. How should Hydroxy-PEG2-CH2CO2tBu be stored to minimize degradation during long-term experiments?

Methodological Answer: Conflicting evidence exists:

  • : Recommends storage at -18°C in amber vials to prevent photodegradation.
  • : Suggests 2–8°C for short-term stability.
    To reconcile, conduct accelerated stability studies:

Aliquot the compound into sealed vials under nitrogen.

Store subsets at -18°C, 4°C, and 25°C.

Monitor degradation (e.g., ester hydrolysis via FTIR or TLC) at intervals (1, 3, 6 months).
Use ANOVA to statistically compare degradation rates across conditions .

Advanced Research Questions

Q. How can Hydroxy-PEG2-CH2CO2tBu be integrated into bioconjugation strategies for drug delivery systems?

Methodological Answer: The terminal hydroxyl group enables conjugation with biomolecules (e.g., proteins, peptides):

Activation : Convert the hydroxyl to a reactive group (e.g., NHS ester) using carbodiimide crosslinkers (EDC/NHS) in anhydrous DMF .

Conjugation : React with lysine residues on target biomolecules at pH 7–3.

Purification : Remove excess linker via dialysis (MWCO 1 kDa) or size-exclusion chromatography.
Validate conjugation efficiency using SDS-PAGE with Coomassie staining or MALDI-TOF .

Q. How can conflicting solubility data for Hydroxy-PEG2-CH2CO2tBu across studies be resolved?

Methodological Answer: Contradictions may arise from solvent purity, temperature, or measurement techniques. Implement a standardized protocol:

  • Control Variables : Use HPLC-grade solvents, fixed temperature (25°C), and calibrated equipment.
  • Blind Testing : Compare results across independent labs to identify systemic biases.
  • Meta-Analysis : Aggregate data from PubChem, ChemSpider, and primary literature to compute weighted averages .
    Report confidence intervals and outliers in publications to enhance reproducibility .

Q. What experimental designs are suitable for studying the hydrolysis kinetics of the tert-butyl ester group in Hydroxy-PEG2-CH2CO2tBu?

Methodological Answer:

Kinetic Assays : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.

Sampling : At timed intervals, quench reactions (e.g., with HCl) and quantify hydrolysis products (e.g., tert-butanol) via GC-MS or 1^1H NMR.

Modeling : Fit data to first-order kinetics to derive rate constants (kobsk_{obs}).

Activation Energy : Perform Arrhenius analysis by repeating at 25°C, 37°C, and 50°C .

Q. How can Hydroxy-PEG2-CH2CO2tBu enhance the functionality of polymeric drug carriers?

Methodological Answer: The PEG spacer improves hydrophilicity and reduces immunogenicity. To evaluate:

Synthesis : Incorporate Hydroxy-PEG2-CH2CO2tBu into PLGA or chitosan matrices via copolymerization.

Drug Loading : Encapsulate a model drug (e.g., doxorubicin) and measure loading efficiency via UV-Vis.

Release Profiling : Use dialysis bags in PBS (pH 7.4) and sample at intervals for HPLC quantification.

Cytotoxicity : Compare IC50 values of PEGylated vs. non-PEGylated carriers in cell lines (e.g., HeLa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.